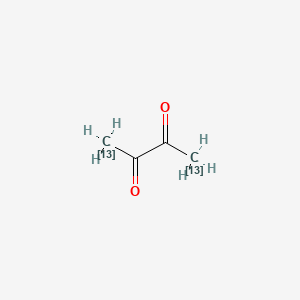

2,3-丁二酮-13C2

描述

Synthesis Analysis

The synthesis of related compounds like 1-aryl-4,4,4-trichloro-1,3-butanediones has been achieved through one-pot acetal acylation followed by acid hydrolysis, indicating a methodology that could potentially be adapted for isotopically labeled 2,3-butanedione variants (Flores et al., 2012). Additionally, the synthesis of diethyl 1-[(13C)methyl]-3-Phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate demonstrates the use of 13C labeling in complex organic synthesis, which could be relevant for synthesizing 2,3-Butanedione-13C2 (Pomerantz & Fink, 1979).

Molecular Structure Analysis

Studies on the molecular structure of 2,3-butanedione and related compounds reveal insights into their conformational dynamics. For instance, matrix-isolation and solid-state FT-IR studies of 2,3-butanedione indicate a C2h symmetry trans conformation in the solid state, highlighting the compound's structural characteristics (Gómez-Zavaglia & Fausto, 2003).

Chemical Reactions and Properties

2,3-Butanedione's reactivity under photooxidative conditions and its interactions with other compounds, such as amino acids, have been documented. For example, the formation of aroma compounds from 3-methyl-2,4-nonanedione under photooxidative conditions, including 2,3-butanedione as a product, demonstrates its potential reactivity and formation pathways (Sigrist et al., 2003).

科学研究应用

光谱分析和分子性质:Gómez-Zavaglia和Fausto(2003)的一项研究重点是2,3-丁二酮的基质隔离和低温固态FT-IR光谱。他们发现该化合物以反式构象存在于晶相和基质中,这与真空中的化合物预测的构象状态相对应。这项研究有助于了解2,3-丁二酮的分子性质(Gómez-Zavaglia & Fausto, 2003)。

毒理学和致癌性:2018年的一项研究重点介绍了2,3-丁二酮在香料制造业中的使用及其潜在健康影响。本研究对大鼠和小鼠进行了长期吸入研究,以评估2,3-丁二酮的毒理学和致癌作用,特别是与职业接触相关的影响(国家毒理学计划技术报告系列,2018)。

电化学反应:Horányi、Inzelt和Torkos(1980)研究了2,3-丁二酮在酸性介质中在铂电极上的电化学转化。他们发现双乙酰还原的主要最终产物是丁烷,提供了对该化合物电化学行为的见解(Horányi, Inzelt, & Torkos, 1980)。

合成和氧化过程:Beltramone等人(2000)进行的一项研究调查了在各种氧化剂存在下选择性氧化2-丁酮合成2,3-丁二酮。这项研究对于理解工业化学中的合成过程和应用具有重要意义(Beltramone等人,2000)。

囊性纤维化中呼气气体代谢物:Whiteson等人(2014)探索了囊性纤维化患者呼气气体代谢物中2,3-丁二酮的产生。他们发现2,3-丁二酮几乎存在于所有呼吸道中,表明其作为呼吸道疾病生物标志物的潜力(Whiteson等人,2014)。

食品化学中的美拉德反应:Yaylayan和Keyhani(1999)研究了D-葡萄糖/L-丙氨酸美拉德模型系统中2,3-丁二酮的形成,为食品风味发展中涉及的化学过程提供了宝贵的见解(Yaylayan & Keyhani, 1999)。

安全和危害

未来方向

属性

IUPAC Name |

(1,4-13C2)butane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Butanedione-13C2 | |

CAS RN |

1173018-75-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173018-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1173018-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)